6-Bromo-5-methylpyridin-3-ol

説明

BenchChem offers high-quality 6-Bromo-5-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

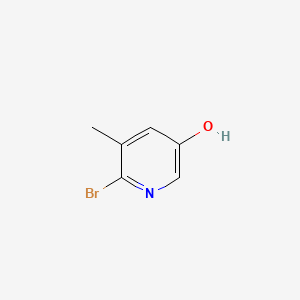

Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCYUVIIKCPVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652050 | |

| Record name | 6-Bromo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-43-0 | |

| Record name | 6-Bromo-5-methyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-5-methylpyridin-3-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Substituted Pyridinols

6-Bromo-5-methylpyridin-3-ol is a substituted pyridinol, a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyridine scaffold is a ubiquitous feature in medicinal chemistry, and its functionalization with hydroxyl, methyl, and bromo groups provides a versatile platform for developing novel therapeutic agents.[1] The bromine atom, in particular, serves as a key functional handle for further molecular elaboration, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures.[2] This guide provides a detailed examination of a robust synthetic pathway to 6-Bromo-5-methylpyridin-3-ol, its comprehensive characterization, and the underlying chemical principles that govern these procedures.

Part 1: Retrosynthetic Analysis and Synthesis Strategy

The synthesis of substituted pyridinols often leverages the transformation of more readily available precursors. A common and effective strategy involves the diazotization of an aminopyridine followed by hydrolysis of the resulting diazonium salt to yield the desired hydroxyl group. This approach is particularly advantageous due to the relatively mild conditions required for the final hydrolysis step.

Our proposed synthesis, therefore, begins with the precursor 5-amino-2-bromo-3-methylpyridine. The core transformation is a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt using sodium nitrite in a strong acidic medium at low temperatures. This intermediate is then gently heated in an aqueous solution to facilitate its conversion to the target pyridinol.

Caption: Proposed synthetic workflow for 6-Bromo-5-methylpyridin-3-ol.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of 6-Bromo-5-methylpyridin-3-ol from 5-amino-2-bromo-3-methylpyridine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

-

5-Amino-2-bromo-3-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Step-by-Step Procedure:

-

Preparation of the Acidic Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of deionized water. While cooling the flask in an ice bath, slowly add 10 mL of concentrated sulfuric acid.

-

Dissolution of Starting Material: To the cooled acidic solution, add 5.0 g of 5-amino-2-bromo-3-methylpyridine portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture until all the solid has dissolved.

-

Diazotization: Prepare a solution of 2.0 g of sodium nitrite in 10 mL of deionized water. Cool this solution in an ice bath. Using the dropping funnel, add the sodium nitrite solution dropwise to the stirred aminopyridine solution. The rate of addition must be controlled to maintain the reaction temperature between 0 and 5 °C. The formation of the diazonium salt is accompanied by the evolution of nitrogen gas.[3] After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Hydrolysis: Remove the ice bath and slowly warm the reaction mixture to 50-60 °C using a water bath. The diazonium salt will decompose to form the pyridinol, which will be evident by the cessation of gas evolution. Maintain this temperature for 1 hour.

-

Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure 6-Bromo-5-methylpyridin-3-ol.

Part 3: Comprehensive Characterization

Confirming the identity and purity of the synthesized 6-Bromo-5-methylpyridin-3-ol is critical. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10.0 - 11.0 (s, 1H) | Phenolic -OH |

| ~ 7.8 (s, 1H) | Aromatic C-H |

| ~ 7.2 (s, 1H) | Aromatic C-H |

| ~ 2.3 (s, 3H) | -CH₃ |

Note: Predicted shifts are based on standard values for substituted pyridines. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 6-Bromo-5-methylpyridin-3-ol (C₆H₆BrNO), the expected molecular weight is approximately 188.02 g/mol .[4]

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI-MS) |

| Expected m/z | [M+H]⁺: ~187.97, 189.97 |

| Key Feature | The presence of bromine results in a characteristic isotopic pattern, with two major peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (phenolic) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) |

| 1600 - 1450 | C=C and C=N aromatic ring stretches |

| 1250 - 1100 | C-O stretch |

| 650 - 550 | C-Br stretch |

Note: Characteristic absorption frequencies for functional groups can be found in standard spectroscopy literature.[6]

Part 4: Safety and Handling

6-Bromo-5-methylpyridin-3-ol and its structural isomers are classified as hazardous substances.[7][8] Adherence to safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

-

Handling: Use personal protective equipment, including safety goggles, gloves, and a lab coat.[10] All manipulations should be performed in a chemical fume hood to ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

References

-

6-Bromo-5-methylpyridin-3-ol | C6H6BrNO | CID 29919363. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5-bromo-6-methylpyridin-3-ol (C6H6BrNO). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

6-bromo-5-methylpyridin-3-ol | C6H6BrNO. (n.d.). Chemspace. Retrieved from [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

- Process for making 2-bromopyridine. (n.d.). Google Patents.

-

INFRARED SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 4. 186593-45-3|5-Bromo-6-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 5-bromo-6-methylpyridin-3-ol (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. 5-Bromo-6-methylpyridin-3-ol | 186593-45-3 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-5-methylpyridin-3-ol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridinols

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a privileged structure in numerous approved drugs. The strategic functionalization of the pyridine ring with substituents such as halogens, alkyl groups, and hydroxyl moieties allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. 6-Bromo-5-methylpyridin-3-ol emerges as a particularly valuable building block in this context. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, the methyl group can influence steric interactions and metabolic stability, and the hydroxyl group offers a key point for hydrogen bonding or further derivatization. This guide provides a comprehensive overview of the physical, chemical, and analytical properties of 6-Bromo-5-methylpyridin-3-ol, offering a foundational resource for its application in drug discovery and development.

Section 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The following table summarizes the key physical and chemical identifiers for 6-Bromo-5-methylpyridin-3-ol.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-5-methylpyridin-3-ol | PubChem[1] |

| CAS Number | 1003711-43-0 | Guidechem[2] |

| Molecular Formula | C₆H₆BrNO | PubChem[1] |

| Molecular Weight | 188.02 g/mol | |

| Boiling Point | 377.2 °C at 760 mmHg | Guidechem[2] |

| Flash Point | 181.9 °C | Guidechem[2] |

| Physical Form | Solid |

Note: Inconsistencies in reported boiling points exist across suppliers. The provided value should be considered as an estimate.

Section 2: Spectroscopic and Analytical Characterization

Unambiguous characterization of 6-Bromo-5-methylpyridin-3-ol is essential for quality control and reaction monitoring. While experimental spectra for this specific isomer are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons will likely appear as singlets or doublets in the downfield region (typically 6.5-8.5 ppm), with their exact chemical shifts influenced by the positions of the bromine, hydroxyl, and methyl substituents. The methyl protons will present as a singlet further upfield, typically in the range of 2.0-2.5 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon will resonate in the upfield region, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-O stretching vibration for the hydroxyl group around 1200 cm⁻¹.

-

The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns will likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the pyridine ring.

Analytical Workflow for Quality Control

A robust analytical workflow is crucial to ensure the purity and identity of 6-Bromo-5-methylpyridin-3-ol for use in sensitive applications.

A general reverse-phase HPLC method can be employed for the purity assessment of 6-Bromo-5-methylpyridin-3-ol and related compounds.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

This method is a starting point and may require optimization for specific impurities.[3]

Section 3: Chemical Synthesis and Reactivity

Synthetic Approaches

One potential synthetic pathway could start from pyridoxine, which can be converted to 2,4,5-trimethylpyridin-3-ol, followed by bromination to yield related structures.[4] Another general strategy for preparing substituted pyridines involves the reaction of acroleins with amino compounds.[3]

Key Chemical Reactions and Reactivity

The reactivity of 6-Bromo-5-methylpyridin-3-ol is dictated by its functional groups, making it a versatile intermediate for further chemical transformations.

The bromine atom at the 6-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a cornerstone strategy in the development of kinase inhibitors and other targeted therapeutics.[5]

Explanatory Note: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand) and base (e.g., K₂CO₃, K₃PO₄) is critical for the success of the reaction and depends on the nature of the arylboronic acid.[6][7]

The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. While the bromine at the 6-position is a potential leaving group, SₙAr reactions on pyridines are often influenced by the presence of other activating or deactivating groups. In some cases, other halogens like fluorine are more labile leaving groups in SₙAr reactions.[8] The reactivity of the bromine in 6-Bromo-5-methylpyridin-3-ol towards nucleophilic displacement would need to be experimentally determined and would be influenced by the reaction conditions and the nature of the nucleophile.

The hydroxyl group at the 3-position can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to a triflate for subsequent cross-coupling reactions. This provides an additional site for molecular diversification.

Section 4: Applications in Drug Discovery

Substituted bromopyridines are key intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[4] The pyridine core often acts as a scaffold that can mimic the adenine ring of ATP, binding to the hinge region of the kinase active site. The bromine atom serves as a crucial handle for introducing substituents that can occupy other pockets within the ATP-binding site, thereby modulating potency and selectivity.

While specific examples detailing the use of 6-Bromo-5-methylpyridin-3-ol in patented kinase inhibitors are not explicitly documented in the initial literature search, its structural motifs are present in related classes of inhibitors. For instance, the aminopyridine scaffold, which can be accessed from bromopyridines, is a well-established pharmacophore for targeting kinases like ALK (Anaplastic Lymphoma Kinase).

Section 5: Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential. 6-Bromo-5-methylpyridin-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is typically supplied as a solid and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be recommended. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and first-aid measures.

Conclusion and Future Outlook

6-Bromo-5-methylpyridin-3-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. While publicly available experimental data for this specific isomer is currently limited, its utility can be inferred from the extensive chemistry of related substituted pyridines. Further research into its synthesis, reactivity, and application in targeted therapeutic areas is warranted and will undoubtedly contribute to the development of new and improved medicines.

References

-

Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-methylpyridin-3-ol | C6H6BrNO | CID 29919363. Retrieved from [Link]

-

Chemspace. (n.d.). 6-bromo-5-methylpyridin-3-ol - C6H6BrNO | CSSB00012000486. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 6-BROMO-5-METHYLPYRIDIN-3-AMINE | CAS 38186-83-3. Retrieved from [Link]

- Google Patents. (n.d.). WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Bromo-5-methylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-6-methylpyridin-3-ol (C6H6BrNO). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-methylpyridin-1-ium-3-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemexpress. (n.d.). CAS 186593-45-3|5-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 6-Bromoquinaldine. Retrieved from [Link]

- Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.

- Google Patents. (n.d.). US12447152B2 - Pharmaceutical combination of PRMT5 inhibitors.

-

Pharmaffiliates. (n.d.). CAS No : 186593-45-3 | Product Name : 5-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]

- Google Patents. (n.d.). US20240092794A1 - Novel prmt5 inhibitors.

Sources

- 1. 6-Bromo-5-methylpyridin-3-ol | C6H6BrNO | CID 29919363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 6-Bromo-5-methylpyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-5-methylpyridin-3-ol, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This document explores its chemical identity, potential synthetic pathways, predicted physicochemical properties, and prospective role as a scaffold in the design of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

6-Bromo-5-methylpyridin-3-ol is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-5-methylpyridin-3-ol | [1] |

| CAS Number | 1003711-43-0 | [2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Purity | Typically available at ≥95% | [2] |

Synthetic Strategies

While specific, detailed synthetic protocols for 6-Bromo-5-methylpyridin-3-ol are not extensively reported in publicly available literature, its synthesis can be approached through established methodologies for constructing substituted pyridine rings. The choice of a particular synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Established Pyridine Synthesis Methodologies

Several classical methods for pyridine synthesis could be adapted for 6-Bromo-5-methylpyridin-3-ol. These include the Hantzsch, Chichibabin, and Bohlmann–Rahtz pyridine syntheses.[4] These methods typically involve the condensation of carbonyl compounds with ammonia or amines. The challenge lies in the selection of appropriately substituted precursors to achieve the desired substitution pattern on the pyridine ring.

Multi-component Reactions

Modern synthetic approaches, such as three or four-component reactions, offer a more convergent and efficient means of preparing highly substituted pyridines.[1] For instance, a reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been shown to be a flexible route to substituted pyridin-4-ols, and a similar strategy could potentially be developed for pyridin-3-ols.[1]

Functionalization of Pre-existing Pyridine Scaffolds

An alternative approach involves the functionalization of a pre-existing 5-methylpyridin-3-ol or a related derivative. This would involve a bromination step. The regioselectivity of the bromination would be a critical factor to control.

Experimental Workflow: Hypothetical Synthesis via Bromination

Sources

The Strategic Synthesis of 6-Bromo-5-methylpyridin-3-ol: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of the discovery and synthetic history of 6-Bromo-5-methylpyridin-3-ol, a key heterocyclic building block in modern drug discovery. While the specific discovery of this exact molecule is not prominently documented as a singular event, its emergence is intrinsically linked to the broader development of substituted pyridin-3-ol scaffolds for bioactive agents. This guide will therefore focus on the logical synthetic pathways and strategic considerations for the preparation of this and closely related compounds, drawing from established methodologies in the field. We will delve into the causality behind experimental choices, provide detailed protocols for analogous syntheses, and contextualize the compound's significance, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyridin-3-ol Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of drug design. The pyridin-3-ol motif, in particular, offers a unique combination of a hydrogen bond-donating phenol-like hydroxyl group and the hydrogen bond-accepting pyridine nitrogen. The introduction of a bromine atom, as in 6-Bromo-5-methylpyridin-3-ol, provides a crucial synthetic handle for late-stage functionalization, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR), a fundamental practice in modern drug development.

The primary utility of 6-Bromo-5-methylpyridin-3-ol and its analogs lies in their role as key intermediates in the synthesis of targeted therapies, most notably kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The aminopyridine core, often derived from brominated pyridines, is a well-established pharmacophore for interacting with the hinge region of the kinase ATP-binding site.[4]

Retrosynthetic Analysis and Strategic Considerations

A definitive, seminal paper detailing the first synthesis of 6-Bromo-5-methylpyridin-3-ol is not readily found in the literature. Its synthesis is more likely embedded within patent literature or broader synthetic methodology papers as an intermediate. However, we can construct highly plausible and well-precedented synthetic routes based on established transformations of the pyridine core.

A logical retrosynthetic analysis suggests two primary approaches, differing in the stage at which the bromine atom is introduced:

-

Route A: Late-Stage Bromination: This strategy involves the initial synthesis of a 5-methylpyridin-3-ol core, followed by regioselective bromination at the C6 position. This approach is advantageous if the precursor, 5-methylpyridin-3-ol, is readily accessible.

-

Route B: Early Introduction of Bromine: This approach starts with a pre-brominated pyridine ring and elaborates the methyl and hydroxyl functionalities. This can be beneficial if the initial bromination is more efficient on a simpler pyridine system.

A third, more classical approach involves the transformation of a pre-functionalized pyridine:

-

Route C: Diazotization and Sandmeyer Reaction: This route would involve the synthesis of 6-amino-5-methylpyridin-3-ol, followed by a Sandmeyer reaction to convert the amino group to a bromo group. This is a powerful, albeit sometimes harsh, method for introducing halogens onto an aromatic ring.[5][6]

The following sections will explore these strategies with a focus on field-proven insights and detailed experimental logic.

Synthetic Methodologies: A Detailed Exploration

While a specific protocol for 6-Bromo-5-methylpyridin-3-ol is elusive, the synthesis of the closely related and highly relevant compound, 6-bromo-2,4,5-trimethylpyridin-3-ol , has been meticulously documented by Lee et al. (2022).[7][8] This multi-step synthesis from the readily available starting material, pyridoxine, serves as an excellent and instructive blueprint for the construction of this class of molecules and will be our primary reference.

Synthesis of the Substituted Pyridin-3-ol Core from Pyridoxine (Analogous to Route A)

This elegant strategy leverages the pre-existing, substituted pyridine core of Vitamin B6 (pyridoxine) to construct a highly functionalized pyridin-3-ol intermediate, which is then brominated.

Workflow: Pyridoxine to Brominated Pyridin-3-ol

Caption: Synthesis of a substituted 6-bromopyridin-3-ol from pyridoxine.

Expertise & Experience: Causality Behind Experimental Choices

-

Starting Material Selection: Pyridoxine is an ideal starting material as it is inexpensive and already possesses the desired pyridin-3-ol core with hydroxymethyl groups that can be chemically manipulated.

-

Chlorination of Hydroxymethyl Groups: The conversion of the two hydroxymethyl groups at the C4 and C5 positions to chloromethyl groups is a standard transformation, typically achieved with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This activates these positions for the subsequent reduction.

-

Reductive Cleavage (Dehalogenation): The removal of the chloro groups is accomplished via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This step efficiently converts the chloromethyl groups to the required methyl groups.

-

Regioselective Bromination: The final step is the electrophilic bromination of the electron-rich pyridine ring. The hydroxyl group at C3 is a strong activating group, directing the incoming electrophile. The C6 position is sterically accessible and electronically activated, making it the preferred site of bromination. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) are commonly used as they are safer and easier to handle than elemental bromine.[7]

Experimental Protocol: Synthesis of 6-bromo-2,4,5-trimethylpyridin-3-ol (Adapted from Lee et al., 2022) [7]

-

Step 1: Synthesis of 4,5-bis(chloromethyl)-2-methylpyridin-3-ol. To a solution of pyridoxine hydrochloride in a suitable solvent, an excess of a chlorinating agent (e.g., SOCl₂) is added cautiously at a controlled temperature. The reaction is monitored until completion, and the product is isolated, often by removal of the solvent and excess reagent under reduced pressure.

-

Step 2: Synthesis of 2,4,5-trimethylpyridin-3-ol. The chlorinated intermediate is dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the trimethylated pyridin-3-ol.

-

Step 3: Synthesis of 6-bromo-2,4,5-trimethylpyridin-3-ol. The 2,4,5-trimethylpyridin-3-ol is dissolved in a suitable solvent such as tetrahydrofuran (THF). A brominating agent like DBDMH is then added portion-wise at room temperature.[7] The reaction is stirred for several hours, and upon completion, the product is isolated by extraction and purified by column chromatography.

| Step | Key Reagents | Typical Solvent | Temperature | Purpose |

| 1 | SOCl₂ or PCl₅ | N/A or CH₂Cl₂ | 0 °C to reflux | Chlorination |

| 2 | H₂, Pd/C | Ethanol/Methanol | Room Temp. | Reductive Cleavage |

| 3 | DBDMH or NBS | THF | Room Temp. | Bromination |

Table 1: Summary of Reaction Conditions for the Synthesis of a Substituted 6-Bromopyridin-3-ol.

Synthesis via Diazotization and Sandmeyer Reaction (Route C)

This classical approach is a powerful tool for introducing a variety of substituents onto an aromatic ring.[5][6] For the synthesis of 6-Bromo-5-methylpyridin-3-ol, this would necessitate the preparation of 6-amino-5-methylpyridin-3-ol as a precursor.

Workflow: Sandmeyer Reaction for Bromination

Caption: General workflow for the Sandmeyer bromination of an aminopyridinol.

Expertise & Experience: Causality Behind Experimental Choices

-

Precursor Synthesis: The synthesis of 6-amino-5-methylpyridin-3-ol would likely proceed from a nitropyridine precursor, followed by reduction of the nitro group. The hydroxyl and methyl groups would need to be installed prior to the nitration/amination sequence.

-

Diazotization: The primary amino group is converted to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr).[9] This reaction must be carried out at low temperatures (typically 0-5 °C) as diazonium salts are unstable and can be explosive at higher temperatures.

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[5] The copper(I) salt catalyzes the decomposition of the diazonium salt, with the loss of nitrogen gas, and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Experimental Protocol: General Procedure for Sandmeyer Bromination

-

Step 1: Diazotization. The 6-amino-5-methylpyridin-3-ol is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The reaction is stirred for a short period after the addition is complete.

-

Step 2: Copper-catalyzed Bromination. In a separate flask, a solution of copper(I) bromide in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. Effervescence (N₂ gas) is typically observed. The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. The product is then isolated by extraction and purified.

Trustworthiness: Self-Validating Systems

It is critical to monitor each step of these multi-step syntheses. Thin-layer chromatography (TLC) is an indispensable tool for tracking the consumption of starting material and the appearance of the product. For isolation and purification, column chromatography is often employed. The structure and purity of the final product and key intermediates must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Drug Discovery: A Scaffold for FGFR Kinase Inhibitors

The true value of 6-Bromo-5-methylpyridin-3-ol lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromopyridin-3-ol core is a key feature in a number of potent and selective fibroblast growth factor receptor (FGFR) kinase inhibitors.[7][8][10]

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration.[11] Aberrant FGFR signaling, due to mutations or gene amplification, is a known driver in various cancers, making FGFRs an important therapeutic target.

The synthesis of these inhibitors often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the C6 position of the bromopyridine ring.

Workflow: Application in FGFR Inhibitor Synthesis

Caption: Utilization of 6-Bromo-5-methylpyridin-3-ol in the synthesis of FGFR inhibitors.

In the work by Lee et al. (2022), a substituted 6-bromopyridin-3-ol intermediate is coupled with various aromatic amines via a palladium-catalyzed amination reaction to generate a library of potential FGFR4 inhibitors.[7] This demonstrates the power of having the bromine "handle" on the pyridine ring, allowing for the late-stage introduction of diverse chemical moieties to probe the binding pocket of the target kinase and optimize for potency and selectivity.

Conclusion

While the discovery of 6-Bromo-5-methylpyridin-3-ol may not be a landmark event in itself, its synthetic accessibility and strategic importance as a chemical building block are clear. The methodologies outlined in this guide, drawn from well-documented syntheses of closely related analogs, provide a robust framework for its preparation. The true significance of this compound is realized in its application, serving as a key intermediate that enables the efficient and modular synthesis of next-generation targeted therapeutics, particularly in the competitive field of kinase inhibitor development. The combination of the pyridin-3-ol scaffold for target engagement and the reactive bromine handle for SAR exploration ensures that this and similar molecules will remain valuable tools for medicinal chemists for the foreseeable future.

References

- WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google P

-

Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Lee, J., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 78, 126-39. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][12]Oxazin-2(3H)-Ones. [Link]

- EP3524603A4 - FGFR4 INHIBITOR, PRODUCTION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF - Google P

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

-

(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

- AU2022350571A1 - Fgfr inhibitors and methods of use thereof - Google P

- BR112021022457A2 - fgfr inhibitors and methods of using them - Google P

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]

-

3-aminopyridine - Organic Syntheses Procedure. [Link]

- CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google P

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

-

5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. [Link]

-

3-Aminopyridine - Wikipedia. [Link]

-

Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. [Link]

-

6-bromo-5-methylpyridin-3-ol - C6H6BrNO | CSSB00012000486 - Chemspace. [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]

-

Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

-

Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed. [Link]

-

Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts - Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - CORE. [Link]

-

Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate. [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P

-

ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. [Link]

-

3-Methylpyridine - Wikipedia. [Link]

Sources

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]

- 11. Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Mechanical Deep Dive into 6-Bromo-5-methylpyridin-3-ol: A Technical Guide for Drug Discovery Professionals

Introduction: Illuminating the Molecular Frontier

In the landscape of modern drug discovery and materials science, understanding a molecule's intimate electronic structure is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 6-Bromo-5-methylpyridin-3-ol, a substituted pyridine, represents a class of heterocyclic compounds of significant interest due to the prevalence of the pyridine scaffold in pharmaceuticals.[1][2] This technical guide provides a comprehensive, in-depth protocol for the quantum mechanical investigation of 6-Bromo-5-methylpyridin-3-ol, moving beyond a simple recitation of steps to explain the underlying scientific rationale. By leveraging the power of Density Functional Theory (DFT), we can construct a detailed portrait of the molecule's geometric, electronic, and reactive properties, offering invaluable insights for researchers, scientists, and drug development professionals.

Part 1: The Theoretical Cornerstone - Why Density Functional Theory?

For a molecule of this size and complexity, DFT offers an optimal balance of computational accuracy and efficiency.[3][4] Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system to determine its energy and other properties. This approach has proven robust for predicting the molecular structures and properties of a wide range of organic compounds, including pyridine derivatives.[5][6][7]

Our investigation will employ the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for accurately modeling molecules like 6-Bromo-5-methylpyridin-3-ol. This will be paired with the 6-311++G(d,p) basis set, a flexible and robust choice that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[8][9]

Part 2: The Computational Workflow: A Step-by-Step Investigation

The following protocol outlines a comprehensive quantum mechanical investigation of 6-Bromo-5-methylpyridin-3-ol. This workflow is designed to be a self-validating system, where the results of each step build upon and confirm the previous ones.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to construct the 3D structure of 6-Bromo-5-methylpyridin-3-ol. This can be done using any standard molecular modeling software. The initial structure is then used as the input for a geometry optimization calculation.

Protocol:

-

Build the Molecule: Construct the 3D structure of 6-Bromo-5-methylpyridin-3-ol. The basic structure can be found in chemical databases like PubChem (CID 29919363).[10]

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following:

-

Method: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Calculation Type: Opt Freq (Optimization and Frequency calculation)

-

Charge: 0 (neutral molecule)

-

Multiplicity: 1 (singlet ground state)

-

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation of the molecule.

Causality: The geometry optimization is a critical first step. It ensures that all subsequent calculations are performed on the most stable, realistic structure of the molecule, which is essential for the accuracy of the predicted properties.

Step 2: Vibrational Frequency Analysis

The frequency calculation performed concurrently with the optimization serves two purposes: to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Analyze the Output: After the Opt Freq calculation is complete, examine the output file for the calculated vibrational frequencies.

-

Confirm Minimum Energy Structure: Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point on the potential energy surface, meaning the structure is not a true minimum.

-

Spectral Prediction: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. These can be compared with experimental spectra for validation.[5][11][12][13][14]

Trustworthiness: A successful frequency calculation without any imaginary frequencies provides a strong validation of the optimized geometry. The close agreement between the predicted and any available experimental spectra would further enhance the trustworthiness of the computational model.

Visualizing the Computational Pathway

Caption: Computational workflow for the quantum mechanical investigation of 6-Bromo-5-methylpyridin-3-ol.

Part 3: Unveiling Electronic Structure and Reactivity

With a validated molecular structure, we can now delve into the electronic properties that govern the reactivity of 6-Bromo-5-methylpyridin-3-ol.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15][16][17]

-

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, making it a key indicator of nucleophilicity.

-

LUMO: The innermost orbital devoid of electrons. It signifies the ability of a molecule to accept electrons, thus indicating its electrophilicity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.[18][19]

Protocol:

-

Extract Orbital Energies: From the optimized calculation output, locate the energies of the HOMO and LUMO.

-

Calculate the Energy Gap: ΔE = ELUMO - EHOMO.

-

Visualize the Orbitals: Use visualization software to plot the 3D shapes of the HOMO and LUMO to see where these orbitals are localized on the molecule.

Expertise: The localization of the HOMO on the molecule indicates the most probable sites for electrophilic attack, while the LUMO's location points to the most likely sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule.[20][21][22] It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[23][24]

Protocol:

-

Calculate the MEP Surface: This is typically a separate single-point energy calculation performed on the optimized geometry.

-

Visualize the Surface: The MEP is mapped onto the electron density surface. Different colors represent different electrostatic potential values:

-

Red: Electron-rich regions (negative potential), susceptible to electrophilic attack.

-

Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack.

-

Green: Neutral regions.

-

Authoritative Grounding: The MEP surface provides a more nuanced view of reactivity than simple atomic charges, as it considers the overall electronic and nuclear charge distribution.[20][22] The most negative potential (Vmin) often corresponds to lone pairs and π-systems, highlighting their role in molecular interactions.[20]

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial atomic charges to each atom in a molecule.[25][26][27][28] While it has known limitations, it offers a straightforward way to quantify the electron distribution.[29]

Protocol:

-

Request Population Analysis: Add the Pop=Mulliken keyword to the input file for a single-point energy calculation on the optimized geometry.

-

Extract Atomic Charges: The output file will list the calculated Mulliken charge for each atom.

Insight: By examining the Mulliken charges, we can identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), complementing the insights from the MEP analysis.

Part 4: Data Synthesis and Interpretation

The quantitative data obtained from these calculations should be systematically organized for clear interpretation.

Table 1: Key Calculated Properties of 6-Bromo-5-methylpyridin-3-ol

| Property | Calculated Value | Significance |

| Total Dipole Moment | [Example Value] Debye | Indicates overall molecular polarity. |

| EHOMO | [Example Value] eV | Relates to the ionization potential and nucleophilicity. |

| ELUMO | [Example Value] eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | [Example Value] eV | A key indicator of chemical reactivity and stability. |

Table 2: Selected Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

| N | [Example Value] |

| O | [Example Value] |

| Br | [Example Value] |

| C(3)-OH | [Example Value] |

| C(5)-CH3 | [Example Value] |

| C(6)-Br | [Example Value] |

Interpretation: The combination of FMO analysis, MEP maps, and Mulliken charges provides a multi-faceted understanding of the molecule's reactivity. For instance, a highly negative MEP region around the nitrogen and oxygen atoms, coupled with negative Mulliken charges, would strongly suggest these are primary sites for interaction with electrophiles or for hydrogen bonding. The HOMO distribution would likely be concentrated in these areas as well. Conversely, electron-poor regions identified by a positive MEP, such as the hydrogen of the hydroxyl group, would be susceptible to nucleophilic attack.

Visualizing Reactivity Predictors

Caption: Relationship between calculated quantum mechanical properties and predicted chemical reactivity.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum mechanical investigation of 6-Bromo-5-methylpyridin-3-ol using Density Functional Theory. By systematically performing geometry optimization, vibrational analysis, and detailed electronic structure calculations (FMO, MEP, and Mulliken charges), researchers can develop a profound understanding of the molecule's intrinsic properties. These theoretical insights are not merely academic; they provide a predictive framework for understanding chemical reactivity, potential metabolic pathways, and the nature of intermolecular interactions that are fundamental to drug action. This computational approach serves as a powerful, cost-effective tool to guide and accelerate the experimental drug discovery and development process.

References

- Gadre, S. R., & Shirsat, R. N. (2000).

-

Balamurugan, K., & Sankaran, K. (2015). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-96. [Link]

-

Suresh, C. H., & Gadre, S. R. (1999). Molecular electrostatic potential as a reactivity index in hydrogen bonding: ab initio molecular orbital study of complexes of nitrile and carbonyl compounds with hydrogen fluoride. The Journal of Physical Chemistry A, 103(33), 6793-6799. [Link]

-

Suresh, C. H., Koga, N., & Gadre, S. R. (2021). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science, 11(5), e1527. [Link]

- Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. [Link]

-

Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 16-21. [Link]

-

Ghent Quantum Chemistry Group. (n.d.). Calculating the Mulliken population. Retrieved from [Link]

-

Alsoliemy, A., et al. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

-

Sambath Baskaran. (2021, September 20). How to Perform Mulliken Charge Calculation and Analysis Using Gaussian. YouTube. [Link]

-

TCM Group, Cavendish Laboratory. (n.d.). Mulliken population analysis in CASTEP. Retrieved from [Link]

-

Elrod, M. J. (2011). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 115(24), 6608–6616. [Link]

-

Schober, C. (2005). Mulliken population analysis. Retrieved from [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

-

Al-Buriahi, M. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3998. [Link]

-

Dinica, R. M., et al. (2022). Properties Assessment by Quantum Mechanical Calculations for Azulenes Substituted with Thiophen– or Furan–Vinyl–Pyridine. International Journal of Molecular Sciences, 23(4), 1982. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) structure of the subject ligands and corresponding complexes. Retrieved from [Link]

-

Hussein, A. H. M., et al. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-5-methylpyridin-3-ol. PubChem Compound Database. [Link]

-

Ray, W. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. ResearchGate. [Link]

-

Wakil Ray. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylpyridin-3-ol. PubChem Compound Database. [Link]

-

Ray, W. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology, 9(7). [Link]

-

ChIRP. (2017). 3.4: Frontier Molecular Orbital Theory. LibreTexts. [Link]

-

Navarro, A., et al. (2001). A new insight into the vibrational analysis of pyridine. Journal of Molecular Structure, 563-564, 23-31. [Link]

-

Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis. YouTube. [Link]

-

Forni, A., et al. (2017). Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link]

-

Antony Lyla P. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole using DFT method. Malaya Journal of Matematik, S(2), 1333-1334. [Link]

-

Al-Otaibi, J. S., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 27(12), 3934. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbital (FMO) analysis, energies, and percent atomic contribution. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2022). Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. [Link]

-

Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

-

Dereli, Ö., & Cinar, M. (2019). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 351-366. [Link]

-

Al-Majidi, S. M. H., et al. (2021). Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. Journal of Physics: Conference Series, 1795, 012024. [Link]

-

Avci, D., & Tamer, Ö. (2018). A Comparative Study of DFT/B3LYP/6-31G(d,p), RM062X/6-31G(d,p), B3LYP/6-311++G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs-C60Cl6 Molecule. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]

-

Regiec, P., et al. (2021). Zn Complex with Homovanillic Acid: Theoretical (B3LYP/6-311++G(d,p)), Structural (FT-IR, NMR), Thermal (TG, DTG, and DSC) and Biological (Antioxidant and Antimicrobial) Characteristics. Molecules, 26(23), 7356. [Link]

-

Cruz, J., et al. (2005). Quantum Chemical Study of the Inhibitive Properties of 2-Pyridyl-Azoles. The Journal of Physical Chemistry B, 109(49), 23537–23543. [Link]

-

Zhang, Y., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 36(5), 24-30. [Link]

-

Chemspace. (n.d.). 6-bromo-5-methylpyridin-3-ol. Retrieved from [Link]

-

Řezáč, J., & Hobza, P. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Chemical Physics Letters, 669, 131-135. [Link]

Sources

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. mdpi.com [mdpi.com]

- 10. 6-Bromo-5-methylpyridin-3-ol | C6H6BrNO | CID 29919363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ijert.org [ijert.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]

- 17. youtube.com [youtube.com]

- 18. malayajournal.org [malayajournal.org]

- 19. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. scilit.com [scilit.com]

- 23. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 26. Calculating the Mulliken population [gqcg.github.io]

- 27. m.youtube.com [m.youtube.com]

- 28. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 29. Mulliken [cup.uni-muenchen.de]

An In-Depth Technical Guide to the Biological Screening and Initial Bioactivity Assessment of 6-Bromo-5-methylpyridin-3-ol

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 6-Bromo-5-methylpyridin-3-ol. Recognizing its status as a new chemical entity, this document outlines a strategic, multi-phase screening cascade designed to efficiently characterize its cytotoxic and antimicrobial potential. We present detailed, field-proven protocols for cytotoxicity assessment using the CellTiter-Glo® luminescent assay, antimicrobial susceptibility testing via broth microdilution, and subsequent mechanistic studies, including apoptosis and cell cycle analysis. The rationale behind the experimental design is explained, emphasizing a logical progression from broad, high-throughput screening to more focused mechanistic investigation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel bioactive compounds.

Introduction: Rationale for Screening 6-Bromo-5-methylpyridin-3-ol

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Specifically, the pyridin-3-ol (hydroxypyridine) core and the presence of a halogen, such as bromine, are structural motifs that have been independently associated with significant bioactivity. Halogenation can enhance a compound's lipophilicity and membrane permeability, while the pyridine nucleus can engage in various biological interactions.

Given the structural alerts present in 6-Bromo-5-methylpyridin-3-ol, a systematic biological screening is warranted to uncover its potential therapeutic value. As specific bioactivity data for this compound is not available in the public domain, this guide proposes a logical and efficient screening cascade. The primary objective is to perform a broad initial assessment of its biological effects, which can then guide more specialized, hypothesis-driven investigations. This process begins with determining the compound's general cytotoxicity, a crucial first step to identify a therapeutic window and guide concentration selection for subsequent assays.

Pre-Screening: Compound Verification and Preparation

Before commencing any biological evaluation, the identity, purity, and stability of the test compound must be rigorously confirmed. This foundational step ensures the reliability and reproducibility of all subsequent data.

-

Identity Confirmation : Verify the structure of 6-Bromo-5-methylpyridin-3-ol using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Purity Assessment : Determine the purity of the compound, ideally aiming for >95%, using High-Performance Liquid Chromatography (HPLC).

-

Solubility and Stock Solution Preparation : Determine the compound's solubility in various biocompatible solvents (e.g., DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO), which can be serially diluted in culture media for experiments. Ensure the final DMSO concentration in assays is non-toxic to the cells (typically ≤0.5%).

A Phased Approach to Biological Screening

A tiered or cascaded screening approach is the most resource-efficient strategy for characterizing a novel compound.[3] This involves progressing from broad, high-throughput assays to more complex, lower-throughput mechanistic studies, with decisions at each stage informed by the preceding data.

Phase 1A: Initial Cytotoxicity Screening

The first step is to assess the compound's effect on cell viability across a panel of human cell lines. This provides a broad view of its cytotoxic potential and can reveal selectivity towards cancerous cells over non-cancerous ones. The NCI-60 panel, a set of 60 diverse human cancer cell lines, is an excellent resource for this purpose.[4][5]

Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a robust, high-throughput method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[6]

Methodology:

-

Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of 6-Bromo-5-methylpyridin-3-ol in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only (DMSO) and untreated controls.

-

Incubation : Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Assay Reagent Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]

-

Lysis and Signal Generation : Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

-

Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

| Parameter | Value |

| Plate Format | 96-well, opaque-walled |

| Cell Seeding Density | Cell line dependent (e.g., 5,000 cells/well) |

| Compound Concentration Range | e.g., 0.01 µM to 100 µM (log dilutions) |

| Incubation Time | 48 - 72 hours |

| Luminescence Integration Time | 0.25 - 1 second per well |

Table 1: Example parameters for a CellTiter-Glo® cytotoxicity assay.

Phase 1B: Broad-Spectrum Antimicrobial Screening

The brominated pyridine structure suggests potential antimicrobial activity.[9] A broad-spectrum screen against a panel of clinically relevant bacteria and fungi is a logical parallel first step.

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Methodology:

-

Compound Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of 6-Bromo-5-methylpyridin-3-ol in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[12]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

-

Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 16-20 hours.[12]

-

MIC Determination : The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.

| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Staphylococcus aureus | Escherichia coli | Candida albicans |

| Enterococcus faecalis | Pseudomonas aeruginosa | Aspergillus niger |

| Bacillus subtilis | Klebsiella pneumoniae |

Table 2: A representative panel of microorganisms for initial antimicrobial screening.

Phase 2: Mechanistic Elucidation of Cytotoxic Activity

If the initial screening reveals potent and selective anticancer activity (a significantly lower IC₅₀ in cancer cells compared to normal cells), the next phase is to investigate the mechanism of cell death.

Apoptosis vs. Necrosis

A key question is whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Featured Protocol: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[15]

Methodology:

-

Cell Treatment : Treat cells with 6-Bromo-5-methylpyridin-3-ol at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24-48 hours).

-

Cell Harvesting : Collect both adherent and floating cells.

-

Staining : Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[16]

-

Incubation : Incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Healthy cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle.

Featured Protocol: Propidium Iodide Staining for DNA Content

This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]

Methodology:

-

Cell Treatment : Treat cells as described for the apoptosis assay.

-

Cell Fixation : Harvest the cells and fix them in cold 70% ethanol, which also permeabilizes the cell membrane.[19]

-

Staining : Wash the fixed cells and resuspend them in a PI staining solution that contains RNase to prevent the staining of double-stranded RNA.[18]

-

Incubation : Incubate for at least 30 minutes at room temperature.

-

Flow Cytometry : Analyze the samples to generate a DNA content histogram. An accumulation of cells in a specific phase (e.g., G2/M arrest) suggests interference with that stage of the cell cycle.